molecular formula C9H16O2 B14526685 1-Ethoxy-5-methylhexa-2,4-dien-3-OL CAS No. 62797-16-4

1-Ethoxy-5-methylhexa-2,4-dien-3-OL

Cat. No.: B14526685
CAS No.: 62797-16-4
M. Wt: 156.22 g/mol
InChI Key: UGYBJYLXAAWZPP-UHFFFAOYSA-N
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Description

1-Ethoxy-5-methylhexa-2,4-dien-3-OL is an organic compound with the molecular formula C9H16O2 It is characterized by the presence of an ethoxy group, a methyl group, and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-5-methylhexa-2,4-dien-3-OL can be synthesized through several methods. One common approach involves the acid-catalyzed intramolecular addition of β-ketoesters to 1,3-dienes . The reaction conditions typically include the use of solvents such as tetrahydrofuran (THF) and diethyl ether, which are dried by distillation under argon .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-5-methylhexa-2,4-dien-3-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1-Ethoxy-5-methylhexa-2,4-dien-3-OL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethoxy-5-methylhexa-2,4-dien-3-OL involves its interaction with molecular targets and pathways. The compound’s conjugated diene system allows it to participate in various chemical reactions, influencing its biological and chemical activity . The ethoxy and methyl groups contribute to its reactivity and stability.

Comparison with Similar Compounds

Uniqueness: 1-Ethoxy-5-methylhexa-2,4-dien-3-OL is unique due to its specific combination of functional groups and conjugated diene system. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

62797-16-4

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-ethoxy-5-methylhexa-2,4-dien-3-ol

InChI

InChI=1S/C9H16O2/c1-4-11-6-5-9(10)7-8(2)3/h5,7,10H,4,6H2,1-3H3

InChI Key

UGYBJYLXAAWZPP-UHFFFAOYSA-N

Canonical SMILES

CCOCC=C(C=C(C)C)O

Origin of Product

United States

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